REACTION_CXSMILES
|
Cl[C:2]1[CH:20]=[CH:19][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)=[O:7])=[CH:4][N:3]=1.O.[NH2:22][NH2:23]>C(O)C>[NH:22]([C:2]1[CH:20]=[CH:19][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)=[O:7])=[CH:4][N:3]=1)[NH2:23] |f:1.2|
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Name
|
|
Quantity
|
0.49 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=O)NC2=CC=C(C=C2)C(F)(F)F)C=C1
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Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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8 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the suspension was heated
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Type
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TEMPERATURE
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Details
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to reflux for 15 hours
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Duration
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15 h
|
Type
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CONCENTRATION
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Details
|
The reaction solution was concentrated under reduced pressure
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Type
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FILTRATION
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Details
|
the obtained solid was then collected by filtration
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Type
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WASH
|
Details
|
washed with ethyl acetate
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Type
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CUSTOM
|
Details
|
The solid was dried under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=C(C(=O)NC2=CC=C(C=C2)C(F)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |